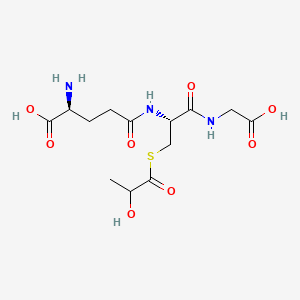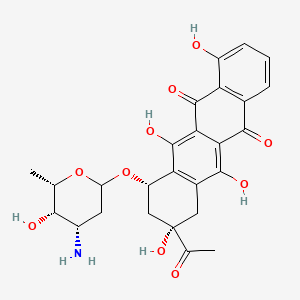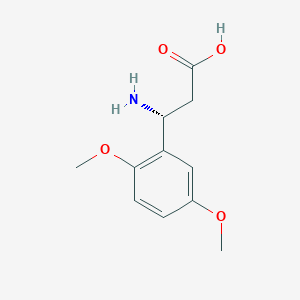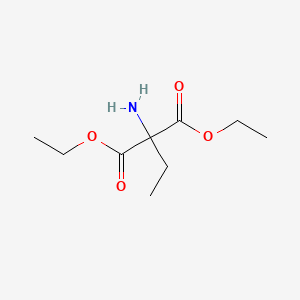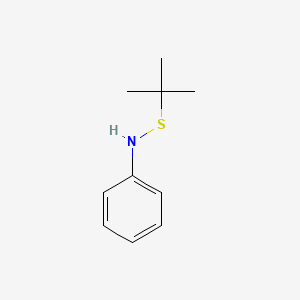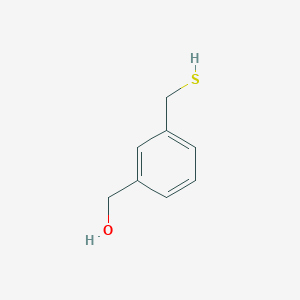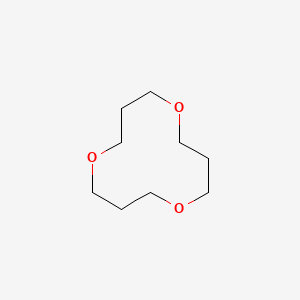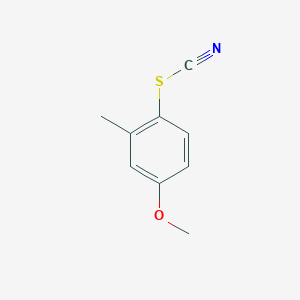
Fmoc-DL-Ala-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Ala-Cl typically involves the reaction of DL-alanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like 1,4-dioxane . The mixture is stirred at room temperature, and the product is extracted with dichloromethane and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-DL-Ala-Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced or removed through substitution reactions.
Deprotection Reactions: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Common Reagents and Conditions
Fmoc Introduction: Fmoc-Cl is used to introduce the Fmoc group in the presence of a base like sodium carbonate.
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Fmoc Introduction: The major product is this compound.
Fmoc Removal: The major products are the free amino acid and dibenzofulvene.
Scientific Research Applications
Chemistry
Fmoc-DL-Ala-Cl is extensively used in peptide synthesis, particularly in SPPS. It serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides .
Biology and Medicine
In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used in drug development and as tools to study protein-protein interactions .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group for large-scale peptide synthesis .
Mechanism of Action
The mechanism of action of Fmoc-DL-Ala-Cl involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically through an E1cb elimination mechanism, resulting in the formation of the free amino acid and dibenzofulvene .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ala-Cl: Similar to Fmoc-DL-Ala-Cl but derived from L-alanine.
Fmoc-Gly-Cl: Derived from glycine and used for similar purposes in peptide synthesis.
Uniqueness
This compound is unique due to its derivation from DL-alanine, which provides a racemic mixture of alanine. This can be advantageous in certain synthetic applications where a mixture of enantiomers is desired .
Conclusion
This compound is a versatile compound widely used in peptide synthesis. Its stability, ease of removal, and compatibility with various synthetic methods make it an essential tool in both research and industrial applications. The compound’s unique properties and broad applicability continue to make it a valuable asset in the field of chemistry and beyond.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-1-oxopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCMGTXVCJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
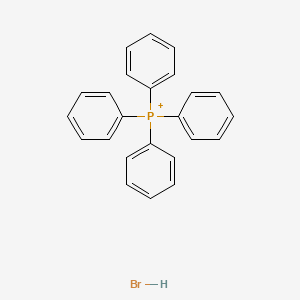
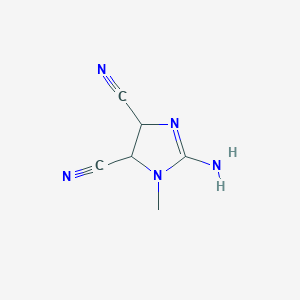
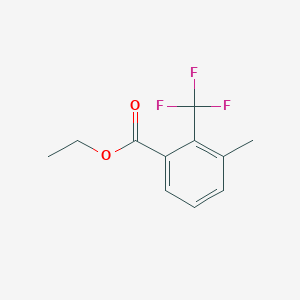
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)
